molecular formula C5H8BrN3O B13636172 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole

Cat. No.: B13636172
M. Wt: 206.04 g/mol
InChI Key: YVKKOMNAIRWMGO-UHFFFAOYSA-N
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Description

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position and a 2-methoxyethyl group at the 1-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions. The starting materials for this synthesis are 4-bromo-1-azidobutane and 2-methoxyethyne. The reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Substituted triazoles with various functional groups.

    Oxidation Reactions: Oxidized derivatives of the triazole ring.

    Reduction Reactions: Reduced triazole derivatives.

Scientific Research Applications

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand the biological activities of triazole derivatives and their interactions with biological targets.

    Chemical Research: It serves as a precursor in the synthesis of more complex triazole derivatives for various chemical applications.

    Industrial Applications: The compound is used in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, triazole derivatives are known to inhibit enzymes or interact with specific receptors. The bromine atom and the methoxyethyl group can influence the compound’s binding affinity and selectivity towards its molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-(2-methoxyethyl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring.

    4-Bromo-1-(2-methoxyethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a triazole ring.

    4-Bromo-1-(2-methoxyethyl)-1H-tetrazole: Similar structure but with a tetrazole ring instead of a triazole ring.

Uniqueness

4-Bromo-1-(2-methoxyethyl)-1H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-1-(2-methoxyethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O/c1-10-3-2-9-4-5(6)7-8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKKOMNAIRWMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(N=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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